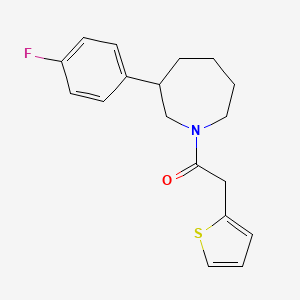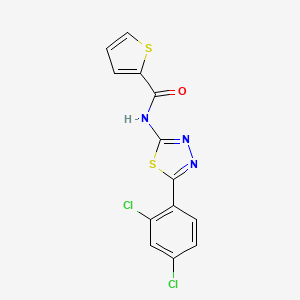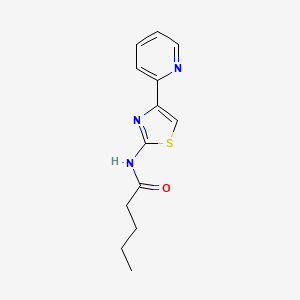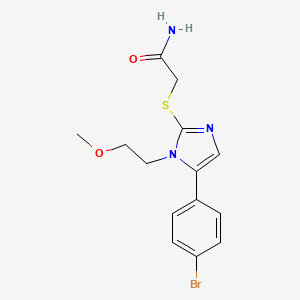
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone, also known as FLE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLE belongs to the class of compounds known as arylcyclohexylamines and exhibits properties similar to those of ketamine, a well-known anesthetic and antidepressant drug.
Scientific Research Applications
Efficient Synthesis
The compound has been utilized in the efficient synthesis of NK(1) receptor antagonist aprepitant, showcasing its role in the development of orally active pharmaceuticals. A notable method involves a crystallization-induced diastereoselective transformation, highlighting its significance in stereoselective synthesis techniques (Brands et al., 2003).
Hydrogen-Bonding Patterns
Research on hydrogen-bonding patterns in enaminones, including azepan-2-ylidene analogues, has provided insights into molecular interactions and stability. This work contributes to understanding the structural basis of molecular assemblies and their implications for material science and drug design (Balderson et al., 2007).
Antimicrobial Activity
The compound has been involved in studies exploring antimicrobial activities. Novel derivatives synthesized from it have shown significant antimicrobial properties, underscoring its potential for contributing to the development of new antimicrobial agents (Nagamani et al., 2018).
Molecular Docking Studies
Molecular docking studies have utilized the compound to investigate inhibitory activities against specific proteins. For example, derivatives have been evaluated for their potential as anti-neoplastic agents, providing a foundation for drug discovery efforts targeting cancer (Mary et al., 2015).
Synthesis of NIR Dyes
The compound serves as a precursor in the synthesis of near-infrared (NIR) dyes, demonstrating its utility in developing materials for optical applications. This research contributes to the advancement of materials capable of specific light absorption and emission properties, with potential applications in sensors and imaging technologies (Jiang et al., 2015).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS/c19-16-8-6-14(7-9-16)15-4-1-2-10-20(13-15)18(21)12-17-5-3-11-22-17/h3,5-9,11,15H,1-2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCNLSNPUANMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2945557.png)



![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)





![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)
![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)
